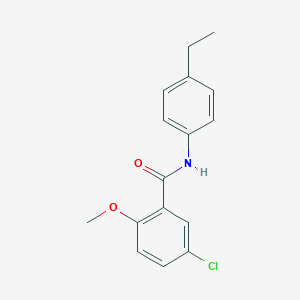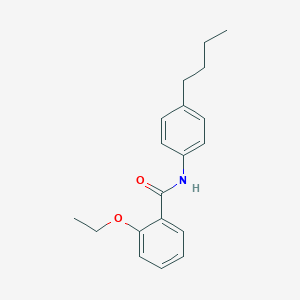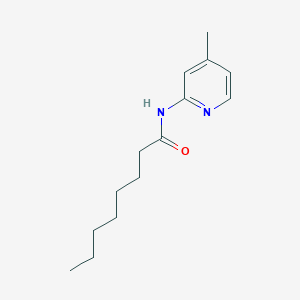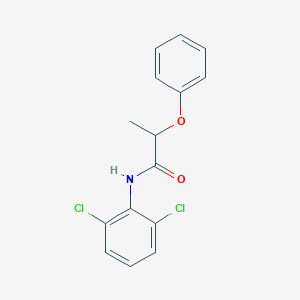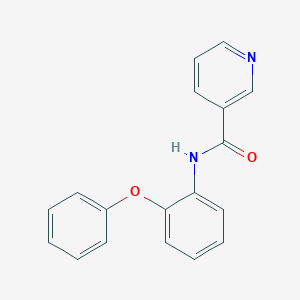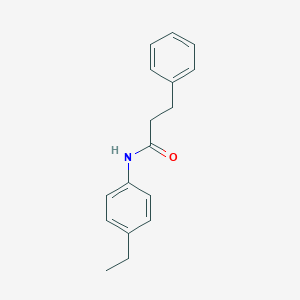
N-(4-ethylphenyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-3-phenylpropanamide, commonly known as N-ethyl-3-phenyl-N-(p-tolyl) propanamide or EPPA, is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of the popular drug, methamphetamine, and has been studied for its potential use in the treatment of various medical conditions.
作用機序
The mechanism of action of EPPA is not fully understood, but it is believed to act on the dopaminergic system in the brain. It has been shown to increase the levels of dopamine in the brain, which may be responsible for its neuroprotective and anti-inflammatory effects. EPPA may also act on other neurotransmitter systems, such as the glutamatergic and serotonergic systems, but further research is needed to fully understand its mechanism of action.
Biochemical and Physiological Effects
EPPA has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which may be responsible for its neuroprotective and anti-inflammatory effects. EPPA has also been shown to reduce the levels of pro-inflammatory cytokines in the brain, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, EPPA has been shown to reduce the levels of oxidative stress in the brain, which may be beneficial in the treatment of various medical conditions.
実験室実験の利点と制限
One of the main advantages of EPPA for lab experiments is its high purity and yield. This makes it suitable for large-scale production and allows for consistent results across different experiments. Additionally, EPPA has been shown to have a low toxicity profile, making it safe for use in lab experiments. However, one of the limitations of EPPA is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for research on EPPA. One area of research is its potential use in the treatment of addiction. Studies have shown that EPPA can reduce the reinforcing effects of methamphetamine and other drugs of abuse, making it a potential treatment for addiction. Additionally, EPPA may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential of EPPA in these areas and to develop new treatments based on this compound.
Conclusion
In conclusion, N-(4-ethylphenyl)-3-phenylpropanamide, or EPPA, is a chemical compound that has gained significant attention in scientific research. Its potential use as a neuroprotective agent, an anti-inflammatory agent, and a potential treatment for addiction has been studied extensively. The synthesis method of EPPA has been optimized for high yield and purity, making it suitable for large-scale production. While the mechanism of action of EPPA is not fully understood, it has been shown to have a range of biochemical and physiological effects. Further research is needed to fully understand the potential of EPPA in the treatment of various medical conditions and to develop new treatments based on this compound.
合成法
The synthesis of EPPA involves the reaction between 4-ethylbenzaldehyde and phenylacetone in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a reductive amination reaction with p-toluidine to obtain EPPA. This method has been optimized for high yield and purity, making it suitable for large-scale production.
科学的研究の応用
EPPA has been studied extensively for its potential use in the treatment of various medical conditions. Some of the most promising areas of research include its use as a neuroprotective agent, an anti-inflammatory agent, and a potential treatment for addiction. Studies have shown that EPPA can protect against neurotoxicity induced by methamphetamine and other drugs of abuse. It has also been shown to reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C17H19NO |
|---|---|
分子量 |
253.34 g/mol |
IUPAC名 |
N-(4-ethylphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C17H19NO/c1-2-14-8-11-16(12-9-14)18-17(19)13-10-15-6-4-3-5-7-15/h3-9,11-12H,2,10,13H2,1H3,(H,18,19) |
InChIキー |
XLDGDBKMVQMXGO-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



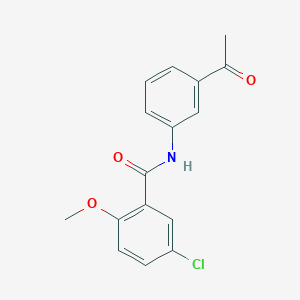
![3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B291413.png)


